3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

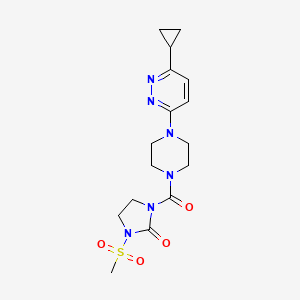

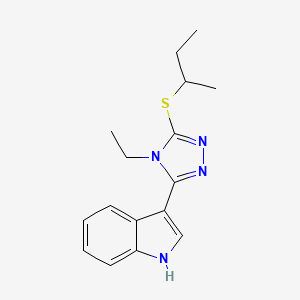

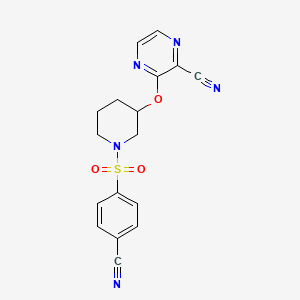

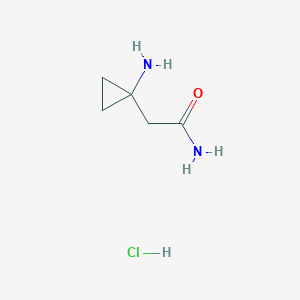

The compound “3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The sec-butylthio group is a sulfur-containing alkyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and 1,2,4-triazole rings in separate steps, followed by their connection via a suitable coupling reaction. The sec-butylthio group could be introduced using a suitable sulfur-containing reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-triazole rings, as well as the sec-butylthio group. The exact arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” would be expected to undergo a variety of chemical reactions. For example, the indole ring might undergo electrophilic substitution, while the 1,2,4-triazole ring might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the aromatic indole ring could impact its solubility, while the sec-butylthio group could contribute to its volatility .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Triazoloindole Derivatives : Research has demonstrated efficient methods for synthesizing triazoloindole derivatives, which are notable for their potential in creating biologically active substances. These compounds, including variations with sec-butylthio and ethyl groups, are synthesized through reactions involving aromatic aldehydes, hydrazinolysis, and alkyl or aralkyl halides, highlighting their versatility in organic synthesis (Younes et al., 1987).

Molecular Docking Studies : Another study focused on the synthesis and structure of 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives containing pyrrole and indole fragments. These compounds were subjected to in silico molecular docking studies against various targets, such as anaplastic lymphoma kinases, demonstrating their potential in drug discovery processes (Hotsulia, 2019).

Medicinal Chemistry Applications

- Antibacterial and Antifungal Activities : The synthesis of novel compounds, specifically triazolyl-indole bearing alkylsulfanyl moieties, was studied, showing that these compounds possess significant antibacterial and antifungal activities. This highlights the potential of sec-butylthio-ethyl-triazolyl-indole derivatives in developing new antimicrobial agents (Boraei et al., 2021).

Chemical Properties and Reactivity

- Catalytic Applications : A study on the catalytic synthesis of bis(indolyl)methanes using trityl chloride highlighted the reactivity of indole derivatives under solvent-free conditions. This research provides insights into green chemistry approaches for synthesizing complex molecules containing indole units (Khalafi‐Nezhad et al., 2008).

Materials Science Applications

- Heterocyclic Compounds Synthesis : Innovative methods have been developed for synthesizing heterocyclic systems by linking indole with 1,2,4-triazole, pyridazine, and quinoxaline rings. Such compounds have potential applications in materials science due to their unique electronic and structural properties (Boraei et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4S/c1-4-11(3)21-16-19-18-15(20(16)5-2)13-10-17-14-9-7-6-8-12(13)14/h6-11,17H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLLNCUGTDGFTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)

![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)